3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Descripción
The compound 3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide belongs to the thieno[2,3-b]quinoline carboxamide family, a class of heterocyclic compounds notable for their fused thiophene and quinoline moieties. These derivatives are synthesized via cyclocondensation of thiocarbamoyl precursors with halogenated reagents, often in polar aprotic solvents like DMF or dioxane . Key structural features include:
- A thiophen-2-yl substituent at position 4, which enhances electronic delocalization and modulates receptor binding.
- An N-(4-ethylphenyl)carboxamide group at position 2, influencing solubility and pharmacokinetic properties.
Propiedades
IUPAC Name |
3-amino-N-(4-ethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2/c1-2-14-9-11-15(12-10-14)26-23(28)22-21(25)20-19(18-8-5-13-29-18)16-6-3-4-7-17(16)27-24(20)30-22/h5,8-13H,2-4,6-7,25H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMLEOQALMPMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a tetrahydrothieno[2,3-b]quinoline core with various functional groups that may enhance its biological activity. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H23N3OS2, and it has a molecular weight of approximately 433.59 g/mol. The compound features an amino group and an ethylphenyl moiety that contribute to its reactivity and biological interactions .
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit anticancer activity by targeting specific pathways involved in tumor growth and progression. For instance, studies have shown that thieno[2,3-b]quinoline derivatives can inhibit the activity of thioredoxin reductase (TrxR), an important target in cancer therapy . The inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis.
Antimicrobial Activity
Compounds related to thieno[2,3-b]quinolines have demonstrated antimicrobial properties against various pathogens. The presence of thiophene rings in these compounds enhances their interaction with microbial membranes and enzymes, leading to effective inhibition of microbial growth .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as urease and various kinases. Enzyme inhibition studies suggest that the structural features of this compound may allow it to act as a potent inhibitor against these targets .
Synthesis and Testing
A series of experiments were conducted to synthesize this compound through nucleophilic substitutions and cyclization reactions. The synthesized compound was subjected to various biological assays to evaluate its effectiveness against human cancer cell lines and microbial strains.
| Study | Target | Result |
|---|---|---|
| Study 1 | Human tumor cells (e.g., HepG2) | Significant cytotoxicity observed |
| Study 2 | Staphylococcus aureus | Moderate antimicrobial activity |
| Study 3 | Urease enzyme | Competitive inhibition noted |
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications in the ethylphenyl group significantly influence the biological activity of the compound. Compounds with larger or more electron-donating substituents exhibited enhanced potency against cancer cell lines .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The following table compares the target compound with structurally related derivatives from the evidence:
Key Observations:
- Substituent Effects on Bioactivity: The antiplasmodial activity of KuSaSch105 (IC₅₀: 0.8 μM) highlights the importance of the 4-phenyl and N-(4-chlorophenyl) groups.
- Solubility and Stability : The N-(4-ethylphenyl) group in the target compound likely increases lipophilicity compared to the methoxy or fluoro analogs, which could improve membrane permeability but reduce aqueous solubility .
- Thermal Stability : Derivatives with bulkier substituents (e.g., 4-chlorophenyl) exhibit higher melting points (>300°C), suggesting enhanced crystalline packing .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can yield/purity be optimized?
Methodological Answer: The synthesis of polycyclic quinoline-carboxamides typically involves coupling reactions between carboxylic acid derivatives and amines. For example:
- Reagent System : Use HBTU (hexafluorophosphate benzotriazole tetramethyluronium) with TEA (triethylamine) in DMF at 0°C to room temperature for 12 hours, as demonstrated for analogous thienoquinoline derivatives .
- Purification : Column chromatography with gradients of dichloromethane/ethyl acetate (e.g., 9:1) improves purity .
- Yield Optimization : Increasing equivalents of amino esters (1.5 mol vs. 1 mol of carboxylic acid) enhances coupling efficiency .
Q. Key Data from Analogous Syntheses :
| Parameter | Value (Example) | Reference |
|---|---|---|
| Reaction Time | 12–24 hours | |
| Typical Yield | 65–72% | |
| Purity Post-Purification | >95% (HPLC) |
Q. Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and amine groups (δ 5.0–6.0 ppm). For example, thiophene protons appear at δ 7.3–7.6 ppm in similar compounds .
- ¹³C NMR : Confirm carbonyl (C=O, δ 160–170 ppm) and aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H]+ calculated within 1 ppm error) .
Q. Example NMR Assignments (Analogous Compound) :
| Proton/Carbon Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Thiophene C-H | 7.29 (d, J = 3.8 Hz) | |
| Quinoline C=O | 160.09 |
Q. How can preliminary bioactivity screening be designed for this compound?
Methodological Answer:
- Antimicrobial Activity :
- Disk Diffusion Assay : Use Mueller Hinton agar inoculated with S. aureus or E. coli. Apply 10 µg/mL compound-loaded disks; measure inhibition zones after 18–24 hours .
- MIC Determination : Perform microdilution in 96-well plates (0.5–128 µg/mL) with bacterial growth monitored via optical density (OD600) .
- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells (IC₅₀ calculation after 48-hour exposure) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies?
Methodological Answer: Contradictions may arise from:
- Synthetic Variability : Impurities (e.g., unreacted starting materials) alter activity. Validate purity via HPLC (>95%) and compare with literature .
- Assay Conditions : Standardize protocols (e.g., bacterial strain, incubation time). For example, S. aureus ATCC 25923 shows consistent susceptibility in disk diffusion assays .
- Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance of zone-of-inhibition differences .
Q. What computational tools predict metabolic stability and enzyme interactions?
Methodological Answer:
Q. Example Docking Parameters :
| Software | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| AutoDock Vina | E. coli DNA Gyrase | -9.2 ± 0.3 |
Q. How can regioselective functionalization at the 4- or 8-position be achieved?
Methodological Answer:
Q. Example Reaction Conditions :
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 75–80 |
Q. What strategies validate the compound’s mechanism of action in DNA interaction studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
